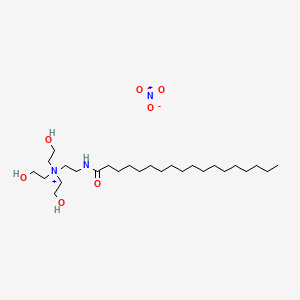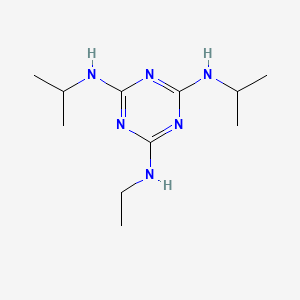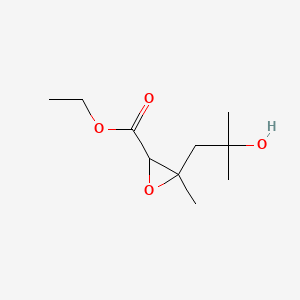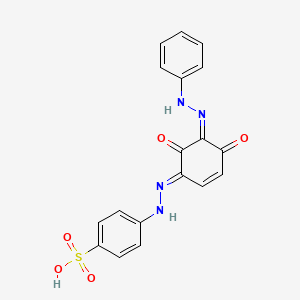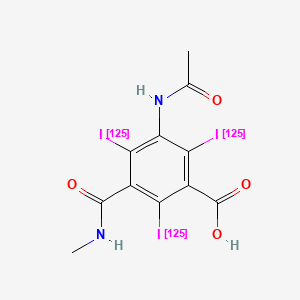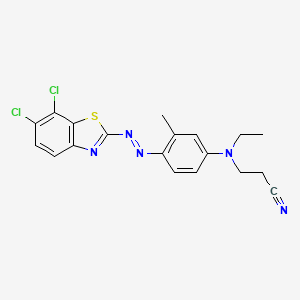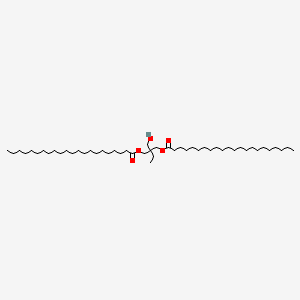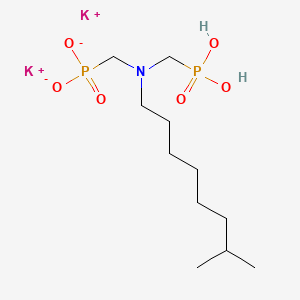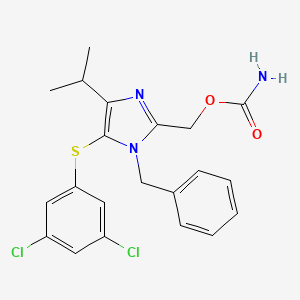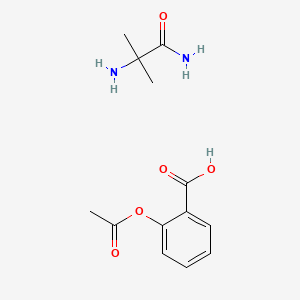
3-(1-Phenylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylethyl)phenol is an organic compound belonging to the class of phenols It is characterized by a phenol group attached to a benzene ring, which is further substituted with a 1-phenylethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Corresponding alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethyl)phenol involves its interaction with cellular components, leading to various biological effects. In cancer research, it has been shown to induce apoptosis through the activation of specific signaling pathways and the disruption of mitochondrial function . The compound’s phenolic structure allows it to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Phenol: The parent compound with a simpler structure.
4-(1-Phenylethyl)phenol: A positional isomer with the 1-phenylethyl group at the fourth position.
2-(1-Phenylethyl)phenol: Another positional isomer with the 1-phenylethyl group at the second position.
Uniqueness: 3-(1-Phenylethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the 1-phenylethyl group can affect the compound’s ability to undergo electrophilic aromatic substitution reactions and its interaction with biological targets.
Properties
CAS No. |
1529462-36-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-11,15H,1H3 |
InChI Key |
YIRXHCFQVQYKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




